molecular formula C10H11N3O2 B13102651 Ethyl 2-(imidazo[1,2-a]pyrazin-2-yl)acetate

Ethyl 2-(imidazo[1,2-a]pyrazin-2-yl)acetate

Katalognummer: B13102651
Molekulargewicht: 205.21 g/mol
InChI-Schlüssel: PKOVHOUVJMLSDY-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Ethyl 2-(imidazo[1,2-a]pyrazin-2-yl)acetate is a heterocyclic compound that features an imidazo[1,2-a]pyrazine core This structure is known for its diverse pharmacological activities and is a significant scaffold in medicinal chemistry

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-(imidazo[1,2-a]pyrazin-2-yl)acetate typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of ethyl 2-amino-2-sulfanylideneacetate with triethyloxonium hexafluorophosphate to form ethyl 2-(ethylsulfanyl)-2-iminoacetate. This intermediate is then reacted with 3-amino-1,1,1-trifluoropropan-2-one hydrochloride to yield the desired imidazo[1,2-a]pyrazine derivative .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented, but they likely involve similar synthetic routes with optimizations for scale, yield, and purity. These methods would typically employ batch or continuous flow reactors to ensure consistent production.

Analyse Chemischer Reaktionen

Types of Reactions

Ethyl 2-(imidazo[1,2-a]pyrazin-2-yl)acetate can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: Common reagents include halogens and nucleophiles under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a carboxylic acid derivative, while reduction might yield an alcohol derivative.

Wissenschaftliche Forschungsanwendungen

Ethyl 2-(imidazo[1,2-a]pyrazin-2-yl)acetate has several scientific research applications:

Wirkmechanismus

The mechanism of action of Ethyl 2-(imidazo[1,2-a]pyrazin-2-yl)acetate involves its interaction with specific molecular targets and pathways. It may act by inhibiting enzymes or receptors involved in disease processes. For example, it might inhibit kinases or other signaling molecules, leading to altered cellular functions .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

Ethyl 2-(imidazo[1,2-a]pyrazin-2-yl)acetate is unique due to its specific substitution pattern and the resulting biological activities. Its unique structure allows for specific interactions with molecular targets, making it a valuable compound in drug discovery and development.

Eigenschaften

Molekularformel

C10H11N3O2

Molekulargewicht

205.21 g/mol

IUPAC-Name

ethyl 2-imidazo[1,2-a]pyrazin-2-ylacetate

InChI

InChI=1S/C10H11N3O2/c1-2-15-10(14)5-8-7-13-4-3-11-6-9(13)12-8/h3-4,6-7H,2,5H2,1H3

InChI-Schlüssel

PKOVHOUVJMLSDY-UHFFFAOYSA-N

Kanonische SMILES

CCOC(=O)CC1=CN2C=CN=CC2=N1

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.